Cas no 2137657-59-9 (5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine)

5-Bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine is a heterocyclic compound featuring a pyridine core substituted with a bromo group, a methanesulfonyl-functionalized pyrazole moiety, and an aminomethyl side chain. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The presence of both electron-withdrawing (methanesulfonyl) and electron-donating (aminomethyl) groups enhances its reactivity, enabling selective modifications for targeted drug design. Its well-defined crystalline form ensures consistent purity and stability, facilitating reproducible results in research and development. The compound's balanced lipophilicity and polarity also contribute to favorable pharmacokinetic properties in medicinal chemistry applications.
5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine structure
2137657-59-9 structure
Product Name:5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine
CAS No:2137657-59-9
MF:C10H11BrN4O2S
MW:331.188939332962
CID:6349532
PubChem ID:165874995
Update Time:2025-05-20

5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine
    • EN300-1115653
    • [5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-yl]methanamine
    • 2137657-59-9
    • Inchi: 1S/C10H11BrN4O2S/c1-18(16,17)8-5-14-15(6-8)10-2-7(11)4-13-9(10)3-12/h2,4-6H,3,12H2,1H3
    • InChI Key: CPSFXDOJGLWNHF-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(CN)C(=C1)N1C=C(C=N1)S(C)(=O)=O

Computed Properties

  • Exact Mass: 329.97861g/mol
  • Monoisotopic Mass: 329.97861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 99.2Ų

5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine Pricemore >>

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5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine Related Literature

Additional information on 5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine

5-Bromo-3-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)Pyridin-2-Ylmethanamine: A Comprehensive Overview

The compound 5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine (CAS No. 2137657-59-9) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

Structural Analysis and Synthesis

The molecular structure of 5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylmethanamine is characterized by a pyridine ring substituted with a bromine atom at position 5 and a 4-methanesulfonyl-pyrazole group at position 3. The pyridine ring is further substituted with an aminoethyl group at position 2, which introduces additional functional diversity. The synthesis of this compound involves a multi-step process, including the preparation of intermediate pyrazole derivatives and subsequent coupling reactions to form the final product. Researchers have optimized synthetic routes to enhance yield and purity, ensuring scalability for potential pharmaceutical applications.

Biological Activity and Applications

Recent studies have demonstrated that 5-bromo-3-(4-methanesulfonyl-1H-pyrazol-1-Yl)Pyridin exhibits potent biological activity across multiple therapeutic areas. For instance, it has shown promise as an anti-tumor agent by selectively targeting cancer cells while sparing healthy tissues. This selectivity is attributed to the compound's ability to modulate specific signaling pathways critical for cancer progression. Additionally, preclinical data suggest that this compound may possess anti-viral properties, particularly against enveloped viruses, due to its ability to inhibit viral entry into host cells.

Mechanism of Action

The mechanism of action of 5-bromo... involves multiple pathways. The bromine substituent at position 5 plays a crucial role in stabilizing the molecule's electronic structure, enhancing its bioavailability. The methanesulfonyl group attached to the pyrazole ring contributes to the molecule's lipophilicity, facilitating its penetration into cellular membranes. The aminoethyl group at position 2 acts as a bioisostere, enabling interactions with target proteins such as kinases and proteases. Recent computational studies have revealed that this compound forms stable interactions with key residues in the active sites of these enzymes, providing insights into its therapeutic potential.

Synthetic Modifications and Analog Design

To further explore the therapeutic potential of 5-bromo..., researchers have synthesized various analogs by modifying substituents on the pyridine and pyrazole rings. For example, replacing the bromine atom with other halogens or electron-withdrawing groups has been shown to alter the compound's pharmacokinetic properties without compromising its biological activity. These modifications have provided valuable insights into structure–activity relationships (SAR), guiding the design of more potent and selective derivatives.

Therapeutic Potential and Future Directions

The discovery of 5-bromo... has opened new avenues for drug development in oncology and virology. Its unique combination of structural features and biological activities positions it as a promising candidate for advanced preclinical testing. Future research will focus on optimizing its pharmacokinetic profile, reducing potential off-target effects, and exploring combination therapies to enhance efficacy.

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